molecular formula C15H8N4O5 B11055572 N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

Cat. No.: B11055572
M. Wt: 324.25 g/mol
InChI Key: CUMKEOVSFLOVGT-UHFFFAOYSA-N
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Description

N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL]FURAN-2-CARBOXAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of isoindole, oxadiazole, and furan moieties, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the isoindole and oxadiazole intermediates. One common method involves the reaction of an appropriate isoindole derivative with a nitrile oxide to form the oxadiazole ring. This intermediate is then coupled with a furan-2-carboxylic acid derivative under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL]FURAN-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL]FURAN-2-CARBOXAMIDE is unique due to its combination of isoindole, oxadiazole, and furan moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H8N4O5

Molecular Weight

324.25 g/mol

IUPAC Name

N-[4-(1,3-dioxoisoindol-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C15H8N4O5/c20-13(10-6-3-7-23-10)16-11-12(18-24-17-11)19-14(21)8-4-1-2-5-9(8)15(19)22/h1-7H,(H,16,17,20)

InChI Key

CUMKEOVSFLOVGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NON=C3NC(=O)C4=CC=CO4

Origin of Product

United States

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